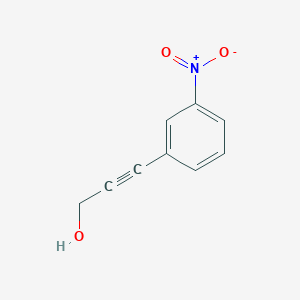

3-(3-Nitrophenyl)prop-2-yn-1-ol

Description

Contextual Significance of Propargyl Alcohols as Versatile Synthetic Precursors

Propargyl alcohols are highly valued in organic synthesis due to their ability to participate in a wide array of chemical transformations. nih.gov The alcohol moiety can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions. lookchem.com Simultaneously, the terminal alkyne provides a reactive site for various coupling reactions, cyclizations, and additions. This dual functionality allows for the construction of complex carbocyclic and heterocyclic frameworks from relatively simple starting materials. nih.govchemicalbook.com Their utility as alkylating agents is particularly noteworthy in green chemistry, as these reactions often generate water as the only byproduct. nih.gov

A common and powerful method for the synthesis of aryl propargyl alcohols is the Sonogashira coupling reaction. researchgate.netnih.gov This palladium- and copper-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. researchgate.net For the synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol, this could theoretically involve the coupling of propargyl alcohol with 1-bromo-3-nitrobenzene (B119269) or, alternatively, the coupling of 1-ethynyl-3-nitrobenzene with formaldehyde (B43269). The reaction is typically performed under mild conditions with an amine base. researchgate.net

Distinctive Features of Nitrophenyl-Substituted Propargyl Alcohols in Chemical Research

The introduction of a nitro group onto the phenyl ring of an aryl propargyl alcohol, as in this compound, significantly influences the molecule's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

More importantly, the nitro group can be chemically transformed, providing a synthetic handle for further functionalization. A key reaction of nitrophenyl-substituted propargyl alcohols is their reductive cyclization. For instance, research on o-nitrophenyl propargyl alcohols has demonstrated their facile conversion into substituted quinolines. nih.gov This transformation involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization with the propargyl alcohol moiety, often facilitated by an acid-catalyzed rearrangement. nih.gov While this specific reaction has been detailed for the ortho-isomer, it suggests a rich potential for similar intramolecular cyclizations for the meta- and para-isomers to generate other classes of N-heterocycles.

Basic chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 103606-71-9 chemicalbook.com |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol nih.gov |

This table is populated with data for the closely related isomer 3-(4-Nitrophenyl)prop-2-yn-1-ol where specific data for the 3-nitro isomer is not available.

Research Trajectory and Future Perspectives for this compound in Modern Organic Synthesis

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential for future applications in organic synthesis, particularly in the construction of novel heterocyclic compounds. nih.govmdpi.com

The research trajectory for this compound is likely to follow the exploration of its dual reactivity. The reduction of the nitro group to an amine is a pivotal step that would yield 3-(3-Aminophenyl)prop-2-yn-1-ol. This intermediate opens up numerous possibilities for intramolecular cyclization reactions. Depending on the reaction conditions and catalysts employed, the amino group could react with the alkyne or the alcohol functionality to form a variety of five-, six-, or seven-membered nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and materials science. mdpi.com

Furthermore, the propargyl alcohol itself can be a precursor to other functional groups. For example, oxidation could yield the corresponding propargyl aldehyde or carboxylic acid, while various transition metal-catalyzed reactions could be employed to functionalize the alkyne. The combination of these transformations with the reduction of the nitro group could lead to a diverse range of complex molecules from a single, versatile starting material. Future research will likely focus on developing catalytic systems that can selectively perform these transformations and exploring the biological activities and material properties of the resulting novel compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFZMWJSXZWEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403440 | |

| Record name | 3-(3-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103606-71-9 | |

| Record name | 3-(3-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 3 Nitrophenyl Prop 2 Yn 1 Ol and Analogues

Classical Approaches in Propargyl Alcohol Synthesis

Traditional methods for synthesizing propargyl alcohols have long been established, primarily relying on nucleophilic addition and alkylation reactions.

Nucleophilic Addition Reactions Utilizing Alkynyl Organometallic Reagents (e.g., Grignard Reactions)

A fundamental and widely used method for the synthesis of propargyl alcohols involves the nucleophilic addition of acetylide anions to aldehydes and ketones. libretexts.orglibretexts.org This reaction typically begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. libretexts.orgyoutube.com This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield the propargyl alcohol.

The choice of carbonyl compound dictates the substitution pattern of the resulting alcohol: formaldehyde (B43269) leads to primary propargyl alcohols, other aldehydes yield secondary alcohols, and ketones produce tertiary alcohols. For the specific synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol, this would involve the reaction of the acetylide of 1-ethynyl-3-nitrobenzene with formaldehyde.

Grignard reagents, formed from the reaction of an alkyl or aryl halide with magnesium, provide another powerful tool for this transformation. chadsprep.comorganicchemistrytutor.com An alkynyl Grignard reagent, prepared by reacting a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide, can then react with a carbonyl compound. sciencemadness.org This process is believed to proceed through a magnesium chelate intermediate, particularly when the substrate is a propargyl alcohol itself, which can influence the stereoselectivity of the reaction. uottawa.castackexchange.com

Table 1: Examples of Nucleophilic Addition for Propargyl Alcohol Synthesis

| Alkyne Reactant | Carbonyl Reactant | Reagent/Catalyst | Product Type |

| Phenylacetylene | Benzophenone | Ethylmagnesium Bromide | Tertiary Alcohol sciencemadness.org |

| Terminal Alkyne | Aldehyde | Acetylide Anion | Secondary Alcohol youtube.com |

| Terminal Alkyne | Ketone | Acetylide Anion | Tertiary Alcohol |

| Terminal Alkyne | Formaldehyde | Acetylide Anion | Primary Alcohol |

Catalytic Alkylation of Acetylene Derivatives

The alkylation of terminal alkynes is another classical C-C bond-forming reaction that can be adapted for the synthesis of propargyl alcohols. This method involves the deprotonation of a terminal alkyne to generate an acetylide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. libretexts.orgyoutube.com While this is more commonly used to create internal alkynes, it can be applied to introduce functional groups. For the synthesis of propargyl alcohols, a two-step sequence would be necessary where the alkyne is first alkylated and then the resulting product is converted to the alcohol.

A more direct, albeit less common, classical approach involves the reaction of alkenes and alkynes with formaldehyde, catalyzed by transition metal complexes like rhodium-phosphine systems. scielo.org.mx These reactions can lead to hydroformylation, producing aldehydes which could then be reduced to the desired alcohols. scielo.org.mx

Advanced and Green Chemistry Synthetic Protocols

In recent years, a strong emphasis has been placed on developing more efficient, selective, and environmentally benign synthetic methods. These advanced protocols offer significant advantages over classical approaches.

Biocatalytic Transformations for Enantiopure Propargylic Alcohol Derivatives

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of biocatalytic methods. researchgate.net Enzymes offer high stereoselectivity under mild reaction conditions. One powerful strategy is the deracemization of racemic propargylic alcohols. acs.orgnih.govnih.gov This can be achieved through a one-pot, two-step enzymatic cascade. In the first step, a peroxygenase can oxidize the racemic alcohol to a ketone. Subsequently, an enantioselective alcohol dehydrogenase reduces the ketone to a single enantiomer of the alcohol. researchgate.netacs.orgnih.gov By selecting either an (R)-selective or (S)-selective alcohol dehydrogenase, both enantiomers of the target propargylic alcohol can be synthesized. acs.orgnih.gov This method has been shown to produce a range of enantioenriched alcohols in high yields (70-99%). researchgate.netnih.gov

Table 2: Enzymes in Biocatalytic Synthesis of Propargylic Alcohols

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |

| Peroxygenase | From Agrocybe aegerita | Oxidation of racemic alcohol to ketone | researchgate.netacs.orgnih.gov |

| Alcohol Dehydrogenase | From Lactobacillus kefir | (R)-selective reduction of ketone | researchgate.netacs.orgnih.gov |

| Alcohol Dehydrogenase | From Thermoanaerobacter brokii | (S)-selective reduction of ketone | researchgate.netacs.orgnih.gov |

Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency and Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly efficient and atom-economical. phytojournal.com The A³ coupling (aldehyde-alkyne-amine) is a prominent MCR for the synthesis of propargylamines. phytojournal.comwikipedia.orgrsc.orgrsc.org This reaction is typically catalyzed by a metal, which activates the terminal alkyne towards nucleophilic attack on an iminium ion formed in situ from the aldehyde and amine. wikipedia.org While the direct product is a propargylamine, this methodology is highly relevant as these compounds are structurally analogous and can be precursors to propargyl alcohols. The reaction has a broad scope and is a powerful tool for creating diverse molecular scaffolds. phytojournal.comrsc.org

Transition Metal-Catalyzed Syntheses (e.g., Sonogashira Coupling) for Aryl-Substituted Alkynols

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of aryl-substituted alkynes and is catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly versatile for the synthesis of complex molecules. wikipedia.org

For the synthesis of this compound, a Sonogashira coupling would involve reacting 1-halo-3-nitrobenzene (where halo is typically iodo or bromo) with propargyl alcohol. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org Numerous advancements have been made, including the development of copper-free Sonogashira protocols and the use of highly efficient N-heterocyclic carbene (NHC) palladium complexes as catalysts. libretexts.org

Table 3: Key Components in Sonogashira Coupling

| Component | Function | Examples | Reference |

| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., Pd(PPh₃)₄), NHC-Pd complexes | wikipedia.orglibretexts.org |

| Co-catalyst | Increases reaction rate | Copper(I) iodide (CuI) | wikipedia.orgorganic-chemistry.org |

| Base | Neutralizes HX by-product | Amines (e.g., triethylamine, pyrrolidine) | wikipedia.orglibretexts.org |

| Substrates | Reactants | Aryl/vinyl halide and terminal alkyne | wikipedia.org |

Base-Induced Elimination Protocols for Chiral Propargyl Alcohol Generation

The synthesis of enantiomerically pure propargyl alcohols, such as this compound and its analogues, is a critical task in organic synthesis due to the versatile utility of these compounds as building blocks for complex molecules and natural products. dntb.gov.uamdpi.com A particularly novel and practical strategy for generating chiral propargyl alcohols is the base-induced elimination of β-alkoxy chlorides. dntb.gov.uamdpi.com This protocol, developed by Yadav and co-workers in 1988, has proven to be an efficient and valuable tool in organic synthesis for over three decades. dntb.gov.uaresearchgate.net

The methodology leverages readily available and inexpensive chiral starting materials, typically derivatives of tartaric acid, which can be procured in both enantiomeric forms. dntb.gov.ua The core of the strategy involves a base-induced double elimination reaction on a γ-alkoxide precursor, specifically a β-alkoxy chloride, to furnish the corresponding chiral alkynyl carbinol. dntb.gov.uamdpi.com

The general mechanism proceeds through the treatment of a tartrate-derived β-alkoxy chloride with a strong base, such as lithium amide (LiNH₂). dntb.gov.ua The first mole of the base abstracts a proton from the carbon atom bearing the halogen, which is followed by the elimination of the β-alkoxy group, resulting in the formation of a vinyl chloride intermediate. A second mole of the base then facilitates another elimination step, leading to the formation of a dianion. This dianion intermediate can then be reacted in situ with various electrophiles to yield the desired chiral propargyl alcohol with high optical purity. dntb.gov.ua

The efficiency, versatility, and broad scope of this Base-Induced Elimination Protocol (BIEP) have been demonstrated through its successful application in the total synthesis of a variety of natural products and other complex small molecules. dntb.gov.uamdpi.comresearchgate.net The ability to construct these valuable chiral propargyl functionalities serves as a cornerstone for subsequent synthetic transformations, including C-C bond formations and the generation of specific cis or trans alkene geometries. dntb.gov.ua

Detailed Research Findings:

The following table outlines the key transformation in the base-induced elimination protocol for generating chiral propargyl alcohols from tartrate derivatives.

| Starting Material Type | Reagents & Conditions | Intermediate | Product Type | Ref. |

| Tartrate-derived β-alkoxy chloride | 1. Strong Base (e.g., LiNH₂) (2 equiv.) 2. Electrophile (e.g., H₂O) | Dianion | Chiral Propargyl Alcohol | dntb.gov.ua |

Mechanistic and Transformative Reactivity of 3 3 Nitrophenyl Prop 2 Yn 1 Ol

Rearrangement Reactions

Propargylic alcohols are well-known to undergo a variety of rearrangement reactions, transforming the propargyl motif into other valuable functional groups. These reactions are often catalyzed by acids or transition metals and proceed through distinct mechanistic pathways.

Meyer-Schuster Rearrangement and its Catalyzed Variants

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes and ketones, respectively. wikipedia.orgsynarchive.com The reaction typically proceeds through a three-step mechanism: (1) protonation of the hydroxyl group, (2) a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, and (3) tautomerization of the resulting allenol to the more stable α,β-unsaturated carbonyl compound. wikipedia.org For 3-(3-nitrophenyl)prop-2-yn-1-ol, a secondary alcohol, this rearrangement yields the corresponding α,β-unsaturated aldehyde, 3-(3-nitrophenyl)propenal.

While traditionally requiring strong acids and high temperatures, modern variants employ a range of catalysts to effect the transformation under milder conditions, often with improved selectivity and yield. rsc.orgorganicreactions.org Transition metals, particularly gold(I) and gold(III) complexes, are highly effective due to their strong alkynophilicity, which activates the triple bond towards nucleophilic attack. acs.org Lewis acids and microwave irradiation have also been successfully utilized to promote the rearrangement. wikipedia.org An iodo-Meyer-Schuster rearrangement variant, using iodine or N-iodosuccinimide (NIS), can produce α-iodo-α,β-unsaturated esters from related 3-alkoxypropargyl alcohols, highlighting the diverse outcomes achievable by modifying the reaction conditions. organic-chemistry.orgnih.gov

| Catalyst/Reagent | Conditions | Product Type | Reference |

| Strong Acid (e.g., H₂SO₄) | Elevated Temperature | α,β-Unsaturated Aldehyde | wikipedia.org |

| Gold(III) chloride (AuCl₃) | Room Temperature | α,β-Unsaturated Carbonyl | acs.org |

| Indium(III) chloride (InCl₃) | Microwave Irradiation | α,β-Unsaturated Carbonyl | wikipedia.org |

| Boron trifluoride (BF₃·OEt₂) | Ambient | Z-β-Aryl-α,β-unsaturated ester | rsc.org |

| Iodine (I₂) or NIS | Dichloromethane, Ambient | α-Iodo-α,β-unsaturated ester | organic-chemistry.orgnih.gov |

Sigmatropic Rearrangements (e.g.,ijariie.comwikipedia.org-Wittig-Type Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is formed as another is broken. libretexts.org The ijariie.comwikipedia.org-Wittig rearrangement is a key example, involving the conversion of allylic or propargylic ethers into homoallylic or allenic alcohols, respectively, upon treatment with a strong base. wikipedia.orgorganic-chemistry.org This concerted process proceeds through a five-membered cyclic transition state, offering a high degree of stereocontrol. wikipedia.orgwikipedia.org

For this compound to undergo a ijariie.comwikipedia.org-Wittig rearrangement, it must first be converted to a suitable ether derivative (e.g., an allyl or benzyl (B1604629) ether). Subsequent deprotonation at the carbon adjacent to the ether oxygen generates a carbanion, which then rapidly rearranges even at low temperatures. wikipedia.orgscribd.com The rearrangement of a propargyl ether system via this pathway typically yields a functionalized allenic alcohol. organic-chemistry.org The reaction competes with the wikipedia.orgijariie.com-Wittig rearrangement, which becomes more favorable at higher temperatures. wikipedia.org

| Rearrangement Type | Substrate Class | Key Transformation | Reference |

| ijariie.comwikipedia.org-Wittig | Propargyl ethers | Propargyl ether → Allenic alcohol | organic-chemistry.org |

| Sommelet-Hauser | Quaternary ammonium (B1175870) salts | N-ylide rearrangement | wikipedia.org |

| Mislow-Evans | Allylic sulfoxides | Sulfoxide → Allylic alcohol | wikipedia.org |

Redox Isomerization to Conjugated Carbonyl Compounds

The conversion of propargylic alcohols to conjugated carbonyl compounds can also be viewed as a redox isomerization. In this context, the alcohol is formally oxidized to a carbonyl group, while the alkyne is formally reduced. This transformation is often achieved using transition metal catalysts, such as those based on gold or ruthenium, under conditions that are mechanistically distinct from the classic acid-catalyzed Meyer-Schuster pathway. rsc.orgacs.org These metal-catalyzed processes are highly atom-economical. organicreactions.org

The mechanism is believed to involve the coordination of the metal catalyst to the alkyne, which facilitates a 1,3-hydroxyl shift to generate a metal-bound allene intermediate. Subsequent steps lead to the final α,β-unsaturated product. acs.org This method avoids the harsh acidic conditions of the traditional Meyer-Schuster reaction and is compatible with a wider range of functional groups. organicreactions.org

Cyclization Pathways for Heterocycle and Carbocycle Formation

The dual functionality of the alkyne and alcohol groups in this compound makes it a valuable precursor for the synthesis of various cyclic structures, particularly heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Pyrazoles, Isoxazoles)

The synthesis of nitrogen-containing heterocycles from propargylic alcohols is a prominent area of research.

Quinolines: The synthesis of quinolines can be achieved through the reductive cyclization of ortho-nitrophenyl propargyl alcohols. acs.org This specific substitution pattern is crucial as it allows for the intramolecular cyclization involving the nitro group. The meta-position of the nitro group in this compound prevents direct intramolecular cyclization via this pathway. However, related ortho-aminophenyl propargyl alcohols readily cyclize to form quinoline (B57606) derivatives. nih.gov

Indoles: The direct synthesis of indoles from this compound is not prominently documented and would likely require a multi-step sequence, such as reduction of the nitro group to an amine followed by a transition-metal-catalyzed cyclization. General methods for synthesizing 3-substituted indoles often involve the reaction of an indole (B1671886) ring with an electrophile or the cyclization of appropriately substituted anilines. nih.govrsc.orgnih.gov

Pyrazoles and Isoxazoles: These five-membered heterocycles are accessible from alkyne precursors. Pyrazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.com While not a direct precursor, this compound could be transformed into a suitable 1,3-dicarbonyl intermediate. More directly, isoxazoles can be prepared via the [3+2] cycloaddition of an alkyne with a nitrile oxide, which can be generated in situ. organic-chemistry.org This pathway offers a plausible route to a 3,5-disubstituted isoxazole (B147169) from this compound. Various metal-catalyzed and one-pot procedures have been developed for isoxazole synthesis from propargylic alcohols or related starting materials. organic-chemistry.orgrsc.orgnih.gov

| Heterocycle | General Precursor(s) | Plausible Route from this compound | Reference |

| Quinoline | ortho-amino/nitro aryl propargyl alcohol | Requires functional group manipulation to move the nitro group to the ortho position. | acs.orgnih.gov |

| Indole | Substituted anilines, existing indoles | Multi-step synthesis involving reduction of nitro group and subsequent cyclization. | nih.govrsc.org |

| Pyrazole | 1,3-dicarbonyl compound + hydrazine | Oxidation of the propargyl alcohol to a 1,3-dicarbonyl derivative, then condensation. | youtube.comresearchgate.net |

| Isoxazole | Alkyne + Nitrile Oxide | Direct [3+2] cycloaddition onto the alkyne moiety. | organic-chemistry.orgrsc.org |

Formation of Oxygen-Containing Heterocycles (e.g., Furans, 1,3-Oxathiol-2-ylidenes)

Furans: Substituted furans can be synthesized from propargylic alcohols through various catalytic methods. An iron(III) chloride-catalyzed tandem reaction of a propargylic alcohol with a 1,3-dicarbonyl compound provides a direct route to highly substituted furans. organic-chemistry.org Additionally, gold- and indium-catalyzed cycloisomerization reactions of α-propargyl-β-keto esters are effective for furan (B31954) synthesis. organic-chemistry.org These methods represent viable pathways for incorporating the 3-(3-nitrophenyl)propargyl moiety into a furan ring system.

1,3-Oxathiol-2-ylidenes: The synthesis of 1,3-oxathiol-2-ylidenes from propargylic alcohols is less common. However, the reactivity of the alkyne and alcohol functionalities provides potential for cyclization with appropriate sulfur-containing reagents, although specific, well-established protocols for this transformation from simple propargyl alcohols are not widely reported in the surveyed literature.

Carbocyclization Reactions

Carbocyclization reactions are fundamental in organic synthesis for the construction of cyclic carbon frameworks. Propargylic alcohols, such as this compound, are versatile precursors for these transformations. The presence of the alkyne and the aryl group allows for intramolecular cyclization pathways, often catalyzed by transition metals or promoted by strong acids.

While specific examples involving this compound are not readily found in the literature, related aryl propargylic alcohols are known to undergo such reactions. These transformations typically proceed through the activation of the alkyne by a metal catalyst (e.g., gold, platinum, or palladium) or a Brønsted/Lewis acid. This activation facilitates the nucleophilic attack by the appended aryl ring, leading to the formation of a new carbocycle. The electron-withdrawing nature of the nitro group on the phenyl ring of this compound would likely influence the electronic properties of the aryl nucleophile, potentially affecting the reaction conditions and the regioselectivity of the cyclization.

Addition Reactions with Diverse Nucleophiles and Electrophiles

The carbon-carbon triple bond in this compound is a key site for addition reactions, reacting with both nucleophiles and electrophiles to afford a wide array of functionalized products.

Nucleophilic Addition Chemistry in Propargylic Systems

The triple bond in propargylic alcohols can be activated towards nucleophilic attack, particularly in the presence of a catalyst. The polarization of the alkyne is influenced by the substituents. The hydroxyl group can participate in these reactions, either directly or after conversion to a better leaving group.

For this compound, the electron-withdrawing nitro group would decrease the electron density of the aromatic ring and, to a lesser extent, the triple bond. Nucleophilic addition to the alkyne would likely be facilitated by this electronic effect. A variety of nucleophiles, including amines, thiols, and stabilized carbanions, could potentially add across the triple bond, leading to the formation of vinyl or saturated derivatives after subsequent transformations. The regioselectivity of such additions would be a key aspect to consider, governed by both electronic and steric factors.

Hydroamination and Related C-N Bond Forming Transformations

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of nitrogen-containing compounds. While uncatalyzed hydroamination of alkynes is generally difficult, transition metal catalysis has enabled this transformation for a broad range of substrates.

In the case of this compound, hydroamination would lead to the formation of enamines or imines, which could be further reduced to saturated amines. The reaction could be catalyzed by various metals, with the choice of catalyst and ligands influencing the regio- and stereoselectivity of the addition. The nitro group on the phenyl ring could potentially interfere with or direct the catalytic cycle, depending on the metal and reaction conditions employed.

Oxidation and Reduction Processes

The functional groups present in this compound—the primary alcohol, the alkyne, and the nitro group—are all susceptible to oxidation and reduction, offering pathways to a diverse range of products.

Electrochemical Oxidation Leading to Novel Product Architectures (e.g., Dioxo-orthoesters)

Electrochemical methods provide a powerful tool for oxidation reactions, often avoiding the need for harsh chemical oxidants. The electrochemical oxidation of propargylic alcohols can lead to a variety of products depending on the reaction conditions, including the solvent, electrolyte, and electrode material.

Oxidation to Alkynones

The oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid is a standard transformation. More specifically, oxidation to the corresponding alkynone, 3-(3-nitrophenyl)prop-2-yn-1-one, is a key transformation that would provide a versatile synthetic intermediate.

This oxidation can be achieved using a variety of reagents, such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane. These reagents are known to selectively oxidize primary alcohols to aldehydes while leaving the alkyne and nitro functionalities intact. The resulting alkynone would be a valuable building block, as the conjugated system is highly susceptible to nucleophilic attack, enabling the synthesis of a wide range of more complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 3-(3-Nitrophenyl)prop-2-yn-1-ol provides precise information about the chemical environment of each proton. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum displays characteristic signals for the aromatic, methylene (B1212753), and hydroxyl protons. The aromatic protons of the 3-nitrophenyl group appear as a complex multiplet in the downfield region (typically δ 7.40-8.30 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons (-CH₂-) adjacent to the alcohol function are observed as a distinct signal, often a doublet, around δ 4.5 ppm. The hydroxyl (-OH) proton signal is a singlet whose chemical shift can vary depending on solvent and concentration.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.40 - 8.30 | Multiplet (m) |

| Methylene Protons (-CH₂OH) | ~4.5 | Doublet (d) |

| Hydroxyl Proton (-OH) | Variable | Singlet (s) |

Note: Spectral data are representative and can vary based on experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound shows distinct signals for each unique carbon atom. The two sp-hybridized carbons of the alkyne functional group typically resonate in the δ 80-90 ppm region. The carbon of the methylene group (-CH₂OH) is found further upfield, around δ 51 ppm. The aromatic carbons appear in the δ 122-150 ppm range, with the carbon atom directly bonded to the electron-withdrawing nitro group (C-NO₂) being the most downfield-shifted in this region, appearing at approximately 148 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | ~148 |

| Aromatic C-H & C-alkyne | 122 - 135 |

| Alkynyl Carbons (-C≡C-) | ~85 and ~88 |

| Methylene Carbon (-CH₂OH) | ~51 |

Note: Spectral data are representative and can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch typically near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. A weak but sharp absorption corresponding to the C≡C triple bond stretch of the internal alkyne is expected in the 2100-2260 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch, H-bonded | 3200 - 3600 (Broad) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 (Strong) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 (Weak to Medium) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation analysis. The molecular formula of this compound is C₉H₇NO₃, corresponding to a molecular weight of approximately 177.16 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 177. The fragmentation pattern can help to piece together the structure. Plausible fragmentation pathways include the loss of a water molecule (H₂O) from the molecular ion to yield a fragment at m/z 159, or the loss of the nitro group (NO₂) to produce a fragment ion at m/z 131.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and for assessing its final purity.

Gas chromatography (GC) is a powerful technique for analyzing the purity of volatile and thermally stable compounds. odinity.com For this compound, GC analysis would involve vaporizing the sample and passing it through a column containing a stationary phase. 50megs.com The time taken for the compound to elute from the column is its retention time, which is a characteristic identifier under specific experimental conditions. odinity.com50megs.com A high-purity sample should ideally yield a single, sharp peak in the resulting chromatogram. odinity.com Given the polarity of the alcohol and nitro groups, a polar capillary column (such as one with a polyethylene (B3416737) glycol or Carbowax stationary phase) would likely provide the best separation. truman.edu When coupled with a mass spectrometer (GC-MS), this technique provides both the retention time and a mass spectrum, allowing for definitive identification of the eluted compound. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile organic compounds, offering high-resolution separation and quantification. For this compound, a reverse-phase HPLC method is the standard approach. This method utilizes a non-polar stationary phase and a polar mobile phase, which is well-suited for the analysis of moderately polar compounds like the target molecule.

Research Findings:

While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available literature, the chromatographic behavior can be reliably inferred from methods developed for structurally analogous compounds, such as other nitrophenyl-substituted propargyl alcohols. The separation is typically achieved on a C18 column, which provides excellent retention and resolution for aromatic compounds.

A common mobile phase composition for such analyses involves a gradient elution with a mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes and reproducible retention times. The detector is typically set to a wavelength where the nitrophenyl chromophore exhibits strong absorbance, ensuring high sensitivity.

Interactive Data Table: Illustrative HPLC Parameters

The following table outlines a typical set of HPLC conditions that would be appropriate for the analysis of this compound, based on established methods for similar aromatic compounds.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 10-15 minutes (estimation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In this compound, the nitrophenyl group and the propargyl alcohol moiety constitute a conjugated system, giving rise to characteristic electronic transitions in the ultraviolet and visible regions of the electromagnetic spectrum.

Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3-nitrophenyl chromophore. The nitro group (-NO2), being a strong electron-withdrawing group, and the phenyl ring, an aromatic system, are the primary contributors to the observed absorption bands. The electronic transitions are typically π → π* and n → π* transitions.

The high-energy π → π* transitions, characteristic of the aromatic system, are expected to appear at shorter wavelengths, while the lower-energy n → π* transitions, involving the non-bonding electrons of the nitro group's oxygen atoms, would appear at longer wavelengths, often with lower intensity. The conjugation of the phenyl ring with the alkyne group may cause a slight bathochromic (red) shift in the absorption maxima compared to simple nitrobenzene.

Interactive Data Table: Expected UV-Vis Absorption Maxima

The table below presents the anticipated absorption maxima (λmax) for this compound in a polar solvent like ethanol, based on the known spectral data of related compounds.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~250 - 270 | High (e.g., >10,000) |

| n → π | ~330 - 350 | Low (e.g., <1,000) |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying electronic structures and reaction pathways. A DFT analysis of 3-(3-Nitrophenyl)prop-2-yn-1-ol would be crucial in understanding its reactivity.

Key Areas of Investigation:

Reaction Energetics: DFT calculations can predict the thermodynamic feasibility of potential reactions involving the alcohol, alkyne, or nitro-aromatic functionalities. This includes calculating the energies of reactants, products, and intermediates to determine reaction enthalpies and free energies.

Transition State Analysis: By locating and characterizing transition state structures, DFT can unveil the kinetic barriers of various transformations. This is fundamental to predicting reaction rates and understanding the factors that control them. For instance, the energy barrier for the addition of a nucleophile to the alkyne or the oxidation of the propargylic alcohol could be precisely calculated.

Mechanistic Pathways: DFT can be used to map out entire reaction coordinates, providing a step-by-step view of bond-breaking and bond-forming processes. This would allow for the detailed elucidation of mechanisms, such as those for metal-catalyzed cross-coupling reactions or cycloadditions involving the alkyne moiety.

A hypothetical DFT study might compare the energy profiles for different reaction pathways, as illustrated in the following data table:

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Addition to C-2 | 0 | +25.4 | -10.2 | +25.4 |

| Sonogashira Coupling | 0 | +18.9 | -35.1 | +18.9 |

| Gold-Catalyzed Cyclization | 0 | +15.7 | -42.5 | +15.7 |

Note: The data in this table is hypothetical and serves as an example of the insights that could be gained from DFT studies.

Prediction of Stereoselectivity in Asymmetric Catalytic Transformations

The propargylic alcohol moiety in this compound presents a prochiral center, making it an interesting substrate for asymmetric catalysis. Computational methods are invaluable for predicting and understanding the origins of stereoselectivity in such reactions.

Computational Approaches:

Modeling Catalyst-Substrate Interactions: By building computational models of the substrate interacting with a chiral catalyst, it is possible to identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-stacking) that govern stereochemical outcomes.

Transition State Energy Comparison: The stereoselectivity of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. DFT calculations can accurately compute these energy differences (ΔΔG‡), allowing for a quantitative prediction of the enantiomeric or diastereomeric excess.

For example, in a hypothetical asymmetric reduction of the alkyne, one could model the transition states for the formation of the (R) and (S) allylic alcohols:

| Transition State | Calculated Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-(R) | -650.12345 | 0.0 | (R)-enantiomer |

| TS-(S) | -650.12000 | +2.16 |

Note: The data in this table is for illustrative purposes.

Conformational Analysis and Intramolecular Vibrational Energy Redistribution Studies

The three-dimensional shape of a molecule dictates its physical and chemical properties. Conformational analysis provides insight into the preferred spatial arrangements of atoms, while studies on intramolecular vibrational energy redistribution (IVR) shed light on how energy flows within the molecule.

Conformational Landscape:

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization, can identify the various low-energy conformers of this compound. The relative populations of these conformers at a given temperature can then be determined using Boltzmann statistics. Key rotational bonds would be the C-C bond between the phenyl ring and the alkyne, and the C-C bond of the propargylic alcohol.

Vibrational Dynamics:

IVR studies, often employing ab initio molecular dynamics (AIMD), can simulate the flow of vibrational energy following the excitation of a specific mode. This is particularly relevant for understanding reaction dynamics, as energy must often localize in a specific bond for a reaction to occur. For instance, one could investigate how the energy from the nitro group's symmetric stretch redistributes throughout the molecule.

Theoretical Prediction of Reactivity and Selectivity Profiles

Computational chemistry can provide a predictive framework for the reactivity and selectivity of this compound in various chemical environments.

Reactivity Indices:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of nucleophilic and electrophilic attack. The energies and spatial distributions of these orbitals are key indicators of reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a guide for intermolecular interactions and regioselectivity in reactions.

Fukui Functions: These indices, derived from conceptual DFT, can quantify the reactivity of different atomic sites towards nucleophilic, electrophilic, or radical attack, offering a more nuanced picture of selectivity.

A summary of predicted reactivity sites could be presented as follows:

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Predicted Reactivity |

| Alkyne Carbon (C-2) | 0.25 | 0.15 | Susceptible to nucleophilic attack |

| Alkyne Carbon (C-3) | 0.18 | 0.22 | Susceptible to electrophilic attack |

| Nitro-N | 0.05 | 0.35 | Strong electrophilic character |

Note: The Fukui indices in this table are exemplary.

Applications of 3 3 Nitrophenyl Prop 2 Yn 1 Ol As a Synthetic Building Block in Complex Molecular Architectures

The trifunctional nature of 3-(3-nitrophenyl)prop-2-yn-1-ol, possessing a terminal alkyne, a primary alcohol, and a meta-substituted nitrophenyl ring, makes it a versatile and valuable building block in synthetic organic chemistry. Each functional group offers a distinct reaction site, allowing for sequential and orthogonal chemical transformations. This enables its incorporation into a wide array of complex molecular structures, spanning from biologically active compounds to advanced materials.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Sustainable and Efficient Transformations

The future of chemical synthesis involving 3-(3-Nitrophenyl)prop-2-yn-1-ol will heavily rely on the development of sophisticated catalytic systems that offer high efficiency, selectivity, and sustainability. Research is trending towards methodologies that minimize waste and energy consumption while maximizing atomic economy.

Gold-catalyzed transformations represent a particularly promising frontier. The oxophilic nature of gold catalysts makes them ideal for activating the propargyl alcohol moiety, enabling a variety of tunable reactions. numberanalytics.comresearchgate.net Research into gold(I) and gold(III) catalysis could yield selective methods for intramolecular cyclizations to form indene (B144670) structures or intermolecular reactions with various nucleophiles. numberanalytics.comrsc.org These reactions can be finely controlled by tuning reaction parameters like solvent and temperature to produce a desired outcome. researchgate.net

Palladium catalysis also offers a wealth of opportunities. A significant emerging area is the use of the nitro group as a reactive site. Palladium-catalyzed denitrative cross-coupling reactions, for instance, could allow the nitro group to be replaced, forging a new carbon-carbon bond at its position while leaving the alkyne and alcohol available for subsequent transformations. taylorandfrancis.com Furthermore, the terminal alkyne is a classic substrate for palladium-catalyzed Sonogashira coupling, a robust method for forming C(sp)-C(sp²) bonds. numberanalytics.comacs.orgosti.gov Future research will likely focus on developing catalysts that can selectively perform either a Sonogashira coupling at the alkyne or a denitrative coupling at the nitro group, enabling orthogonal functionalization.

In line with green chemistry principles, the development of recyclable and metal-free catalytic systems is a key objective. Heterogeneous catalysts, such as metal nanoparticles supported on materials like graphitic carbon nitride (g-C₃N₄) or silica, have shown great promise for the functionalization of terminal alkynes. nih.gov These catalysts can facilitate reactions like homocoupling, A³-coupling (aldehyde-alkyne-amine), and halogenation, and can be easily recovered and reused. nih.gov Additionally, organocatalytic systems, using simple organic acids, have been shown to effectively catalyze nucleophilic substitutions on propargyl alcohols, offering a metal-free alternative for certain transformations. rsc.org

A summary of potential catalytic transformations for this compound is presented below:

| Catalytic System | Functional Group Targeted | Potential Transformation(s) | Key Advantages |

| Gold (Au) | Propargyl Alcohol, Alkyne | Nucleophilic Substitution, Cyclization to Indenes, Allene (B1206475) Synthesis | High selectivity, Mild conditions |

| Palladium (Pd) | Terminal Alkyne, Nitro Group | Sonogashira Coupling, Denitrative Coupling, Carbonylations | High functional group tolerance, Orthogonal reactivity |

| Nickel (Ni) | Terminal Alkyne | Semi-hydrogenation (with water as H₂ source) | Use of earth-abundant metals, Sustainable |

| Copper (Cu) | Terminal Alkyne | Click Chemistry (CuAAC), Homocoupling, A³-Coupling | High efficiency, Bio-orthogonal potential |

| Recyclable Nano-Catalysts | Terminal Alkyne | Halogenation, Couplings | Sustainability, Reusability |

| Organocatalysts (Acids) | Propargyl Alcohol | Nucleophilic Substitution | Metal-free, Lower cost |

Exploration of Photochemical and Electrochemical Reaction Pathways

The presence of both a nitroaromatic system and an alkyne makes this compound an excellent candidate for investigation via photochemical and electrochemical methods. These energy input strategies can unlock unique reaction pathways that are often inaccessible through traditional thermal methods.

Photochemical Pathways: The nitro group is a well-known photoactive chromophore. Upon irradiation, nitroaromatic compounds can undergo a variety of transformations. A significant area of exploration would be the photo-reduction of the nitro group to a nitroso, hydroxylamino, or amino group. wikipedia.org This could be achieved using photocatalysts or specific reagents under light, offering a potentially selective method for modifying the molecule's electronic properties. wikipedia.org Another avenue involves leveraging the photoexcited nitroarene as an oxidant to perform intramolecular hydrogen atom transfer (HAT) from the propargylic alcohol, potentially leading to the formation of the corresponding ketone in an anaerobic environment. numberanalytics.comrsc.org

The alkyne functionality can also participate in photochemical reactions. Visible-light photocatalysis, which utilizes benign light sources, has been successfully employed for [2+2] cycloadditions between alkynes and alkenes to form cyclobutenes. wikipedia.org Investigating such reactions with this compound could lead to novel polycyclic structures. Photocatalytic semi-hydrogenation of the alkyne to a Z-alkene is another sustainable strategy that avoids over-reduction to the alkane. mdpi.com

Electrochemical Pathways: Electrochemistry offers a powerful, reagent-free method for driving redox reactions. The electrochemical reduction of the nitro group is a well-established process that typically proceeds through a nitroarene radical anion intermediate. numberanalytics.comtaylorandfrancis.com By carefully controlling the electrode potential, solvent, and electrolyte, it is possible to selectively generate different reduction products, such as the corresponding aniline, azoxy, or azo compounds. acs.org This provides a tunable method for synthesizing a range of derivatives. The potential required for this reduction would be influenced by the electron-withdrawing nature of the propargyl alcohol substituent. numberanalytics.com The development of electrochemical reductive cyclizations, where the initially formed radical anion engages in an intramolecular reaction with another part of the molecule, is a particularly exciting prospect. taylorandfrancis.com

Expanding Reactivity Profiles for the Construction of Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, often for the purpose of drug discovery. mdpi.com this compound is an ideal starting scaffold for DOS due to its three distinct and reactive functional groups, which can be addressed sequentially or in multicomponent reactions.

The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry." wikipedia.orgnih.gov This reaction allows for the facile and efficient covalent linking of the molecule to any azide-containing fragment, generating a stable triazole ring. nih.gov This is an exceptionally reliable method for creating large libraries of compounds for biological screening. rsc.orgacs.org

Multicomponent reactions (MCRs) provide a rapid means of increasing molecular complexity in a single step. The A³-coupling reaction, which combines an aldehyde, an amine, and a terminal alkyne, is a prime example. taylorandfrancis.com Using this compound in A³-couplings would generate a library of propargylamines, each retaining the nitro-aryl core and the hydroxyl group for further diversification. The initial alcohol can even be oxidized in situ to the aldehyde, allowing for a one-pot oxidation/A³-coupling sequence starting from the alcohol itself. taylorandfrancis.com

The molecule's functional groups also allow for a branching synthesis strategy. For example:

Path A (Alkyne first): Perform a Sonogashira coupling or click reaction on the alkyne.

Path B (Alcohol first): Oxidize the alcohol to a ketone or use it in an etherification reaction.

Path C (Nitro first): Reduce the nitro group to an amine, which can then be acylated or alkylated.

By applying different reaction sequences, a single starting material can give rise to a multitude of scaffolds with distinct three-dimensional shapes and properties, which is the core principle of DOS. numberanalytics.comnih.gov The propargyl alcohol itself is a well-established building block for creating complex natural product analogs and other bioactive frameworks. rsc.orgwikipedia.orgmdpi.com

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

As the complexity of synthetic targets grows, in silico methods are becoming indispensable for predicting molecular properties and guiding experimental design. While specific computational studies on this compound are not yet widespread, the tools of computational chemistry are well-suited to predict its behavior and design novel derivatives.

Density Functional Theory (DFT) can be used to model the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netrsc.orgpku.edu.cn These calculations are crucial for predicting the molecule's optical and electronic properties, which is vital for designing materials for applications like dye-sensitized solar cells. researchgate.net Furthermore, DFT can be used to calculate reaction pathways and transition state energies for its potential transformations. For instance, calculations could predict whether hydrogenation would more readily occur at the alkyne or the nitro group under specific catalytic conditions, guiding the development of selective catalysts. mdpi.com

Computational methods can also pinpoint reactive sites within the molecule. Calculation of condensed Fukui functions or analysis of Natural Bond Orbitals (NBO) can reveal which atoms are most susceptible to nucleophilic or electrophilic attack, allowing chemists to predict regioselectivity in reactions. osti.govpku.edu.cn

For the design of new derivatives, these computational tools can be used to perform virtual screening. Before synthesizing a library of compounds, one could computationally predict key properties of each proposed derivative, such as its expected reactivity, stability, or electronic absorption spectrum. acs.org This allows researchers to prioritize the synthesis of candidates with the most promising, tailored properties, saving significant time and resources. For example, by modeling derivatives with different substituents on the phenyl ring, one could computationally tune the HOMO-LUMO gap to achieve a desired optical property or alter the acidity of the propargylic proton to control its reactivity.

Potential Applications in Advanced Functional Materials Development

The unique combination of a conjugated nitroaromatic system and a polymerizable alkyne moiety makes this compound a highly attractive building block for advanced functional materials.

Polymer Science: The terminal alkyne group is a readily polymerizable handle. Polymerization can lead to the formation of poly(phenylacetylene) derivatives. osti.govpku.edu.cn These polymers are known for their conjugated backbones, which can impart interesting electronic and optical properties. The presence of the polar nitro group and the hydroxyl group on each repeating unit would significantly influence the polymer's solubility and solid-state packing, potentially leading to materials with unique morphologies. Such polymers could be investigated as precursors for high-carbon-yield materials, such as carbon fibers, or as functional materials in their own right. osti.gov The hydroxyl group also offers a site for post-polymerization modification, for example, by grafting other polymer chains like polyethylene (B3416737) glycol (PEG) via click chemistry to create amphiphilic copolymers. taylorandfrancis.com

Organic Electronics and Nonlinear Optics: Aryl alkynes are a cornerstone of materials for organic electronics. numberanalytics.comrsc.org The extended π-system of polymers or oligomers derived from this compound could be useful in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). The strong dipole moment induced by the nitro group is a key feature for materials with second-order nonlinear optical (NLO) properties. nih.gov Molecules that possess both a strong electron-withdrawing group (like -NO₂) and a conjugated system are classic candidates for NLO materials, which are used in applications such as frequency doubling of light and optical switching. mdpi.comyoutube.com

Sensing and Energetic Materials: The electron-deficient nature of the nitrophenyl ring makes it an effective fluorescence quencher. mdpi.com Polymers incorporating this unit could be developed as "turn-off" fluorescent sensors for detecting electron-rich analytes. Conversely, they could be used to sense nitroaromatic explosives, a field where functional polymers have shown significant promise. rsc.org Finally, the high nitrogen and oxygen content of the molecule suggests that it, or polymers derived from it, could be investigated for applications as energetic materials, a field where nitroalkynes and other nitroaromatics are of significant interest. researchgate.netnih.gov

Q & A

Basic: What are the recommended synthetic routes for 3-(3-nitrophenyl)prop-2-yn-1-ol?

Methodological Answer:

The synthesis typically involves alkynylation of 3-nitrobenzaldehyde derivatives or Sonogashira coupling between 3-nitrophenyl halides and propargyl alcohol. For example:

- Step 1: React 3-nitrobenzaldehyde with a propargyl Grignard reagent (e.g., HC≡CCH₂MgBr) to form the propargyl alcohol intermediate.

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Alternative routes use acidic resin catalysts in polar aprotic solvents (e.g., DMF) to enhance regioselectivity .

Key Considerations:

- Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

- Avoid over-reduction of the nitro group by controlling reaction time and temperature (50–70°C) .

Advanced: How does the nitro group influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro group at the meta-position:

- Stabilizes transition states in palladium-catalyzed reactions (e.g., Sonogashira), accelerating oxidative addition but slowing transmetallation.

- Use ligand screening (e.g., XPhos, SPhos) to mitigate steric hindrance from the nitro group.

- Quantify kinetic effects via Eyring plots (ΔH‡ and ΔS‡) using variable-temperature NMR .

Data Contradiction Note:

Some studies report conflicting rate constants due to solvent polarity differences. For reproducibility, standardize solvent (e.g., THF vs. DMF) and Pd catalyst loading (5–10 mol%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR:

- IR: Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~2120 cm⁻¹ (C≡C stretch) .

- Mass Spec (EI): m/z 177 [M]⁺, base peak at m/z 122 (loss of -C≡CCH₂OH) .

Validation Tip: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) to confirm assignments .

Advanced: How to resolve discrepancies in hydrogen-bonding patterns observed in crystallography?

Methodological Answer:

- Use SHELX for structure refinement:

- Troubleshooting: If data contradicts literature (e.g., dimer vs. chain motifs), check for twinned crystals or solvent inclusion artifacts using PLATON’s ADDSYM .

Case Study: A chalcone derivative (similar nitro-alkyne structure) showed unexpected C–H···O bonds due to nitro-group orientation; re-refinement with SHELXL resolved this .

Basic: How to assess the compound’s stability under storage conditions?

Methodological Answer:

- Stability Tests:

- Recommended Storage: Desiccated at –20°C under argon; avoid prolonged exposure to ambient humidity .

Advanced: What computational methods predict regioselectivity in cycloaddition reactions?

Methodological Answer:

- DFT Calculations (M06-2X/cc-pVTZ):

- Compare transition-state energies for [3+2] vs. [4+2] pathways.

- The nitro group lowers LUMO energy (-3.2 eV), favoring nucleophilic attack at the alkyne β-position .

- MD Simulations (NAMD): Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction coordinates .

Validation: Cross-check with experimental LC-MS data for azide-alkyne cycloaddition byproducts .

Basic: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE): Use a Box-Behnken model to optimize:

- Variables: Temperature (50–90°C), catalyst loading (1–5 mol%), solvent (DMF, THF).

- Response: Yield (HPLC area%, 220 nm) .

- Work-Up: Extract with brine/EtOAc (3×) to remove unreacted nitrobenzene derivatives .

Advanced: What strategies mitigate toxicity risks in biological assays?

Methodological Answer:

- Cytotoxicity Screening (MTT assay): IC50 values (HeLa cells) typically >100 μM; adjust dosing if <50 μM.

- Metabolic Stability: Incubate with liver microsomes (human/rat); quantify degradation via LC-MS/MS .

- Structural Modifications: Introduce hydroxyl or methyl groups to reduce logP (aim for <3) while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.